(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Descripción general

Descripción

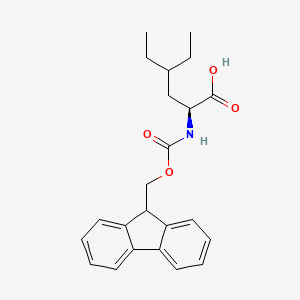

“(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a chiral compound, which means it has a specific 3D arrangement of its atoms. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The compound contains an amino group (-NH2), a hydroxy group (-OH), and a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), attached to a butanoic acid backbone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amino, hydroxy, and phenyl groups attached to the butanoic acid backbone. The “2R,3S” notation indicates the specific 3D arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino and hydroxy groups are both functional groups that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxy groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Application as BACE 1 and HIV Protease Inhibitors : The enantiomerically pure forms of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid are obtained from D-glucono-δ-lactone and are key structural units in KMI derivatives. These derivatives are potent inhibitors of BACE 1 (β-secretase) and HIV protease (Lee et al., 2006).

Component of Bestatin : This compound is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The X-ray structure determination of its methyl ester hydrobromide confirmed its (2S, 3R)-configuration (Nakamura et al., 1976).

Efficient Synthesis Methods : An efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids through hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate has been presented (May & Abell, 1999).

Synthesis of β, γ-Diamino Acids : This compound was used in the synthesis of β, γ-diamino acids from D-Phenylalanine, showcasing its versatility in amino acid synthesis (Kano et al., 1988).

Synthesis Routes Analysis : Different synthetic routes, including amino acid protocols, organometallic methods, acetophenone methods, enzyme routes, and other approaches for preparing (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are reviewed. Organometallic catalysis, enzyme routes, and acetophenone methods are highlighted for their potential in commercialization (Huang Yibo, 2013).

Synthesis of Amastatin and Bestatin Components : The title amino acids, including (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, are stereoselectively prepared from oxazolidinones, crucial for synthesizing components of Amastatin and Bestatin (Ishibuchi et al., 1992).

Inhibitor of Aminopeptidase B and Leucine Aminopeptidase : The compound is a novel amino-acid contained in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, showcasing its potential in enzyme inhibition (Kato et al., 1980).

Anti-Human Immunodeficiency Virus (HIV) Activities : In a series of compounds containing (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, R-87366 was found to be a potent HIV protease inhibitor and anti-HIV agent (Komai et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347094 | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

CAS RN |

76647-67-1, 62023-63-6 | |

| Record name | Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076647671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate](/img/structure/B8092324.png)

![Di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide](/img/structure/B8092333.png)

![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8092338.png)

![2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine](/img/structure/B8092343.png)

![(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B8092356.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,3R)-3-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8092377.png)

![2,6-Bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl]pyridine](/img/structure/B8092380.png)

![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)